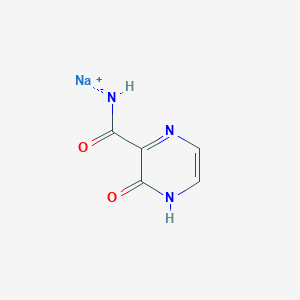

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide

Description

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a sodium salt derived from the deprotonation of (2-oxo-1H-pyrazine-3-carbonyl)amine. Its structure consists of a sodium cation (Na⁺) and an azanide anion (NH₂⁻) functionalized with a 2-oxo-1H-pyrazine-3-carbonyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, though specific applications are less documented compared to analogous azanide derivatives.

Properties

IUPAC Name |

sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKLFFRIKMFDNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:

Reaction of pyrazine-2,3-dione with nicotinamide: This reaction yields 3,4-dihydropyrazine-2-amino-1-carboxylic acid.

Reaction with sodium carbonate: The 3,4-dihydropyrazine-2-amino-1-carboxylic acid is then reacted with sodium carbonate to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different pyrazine derivatives.

Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Sodium Amide (NaNH₂)

- Structure : Na⁺ paired with NH₂⁻ .

- Properties :

- Key Difference : Unlike the pyrazine derivative, NaNH₂ lacks a stabilizing aromatic backbone, making it more reactive and less suited for controlled pharmaceutical applications.

Sulfonylazanide Derivatives

Sulfacetamide Sodium

Sulfamethoxazole Sodium

Ionic Liquids with Azanide Anions

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)azanide (EMIM-TFSA)

Pharmaceutical Azanide Derivatives

Simeprevir Sodium

- Structure: Complex macrocyclic azanide with a quinoline and cyclopropylsulfonyl group .

- Properties :

- Key Difference : The extended macrocyclic structure enables targeted protease inhibition, contrasting with the simpler pyrazine-based compound.

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Application | Reactivity with Water |

|---|---|---|---|---|

| This compound | ~200 (estimated) | Pyrazine, carbonyl, azanide | Research (potential medicinal) | Moderate |

| Sodium Amide (NaNH₂) | 39.01 | NH₂⁻ | Organic synthesis | High |

| Sulfacetamide Sodium | 254.24 | Sulfonamide, acetyl | Antibacterial | Low |

| EMIM-TFSA | 391.31 | Trifluoromethanesulfonyl | Electrolytes | Low |

Table 2. Physicochemical Properties

| Compound | Solubility in Water | Thermal Stability (°C) | Conductivity (mS/cm) |

|---|---|---|---|

| This compound | Partially soluble | Not reported | Not applicable |

| EMIM-TFSA | Miscible | >300 | 8.2 (at 20°C) |

| Sulfamethoxazole Sodium | Highly soluble | Decomposes at ~250 | Not applicable |

Biological Activity

Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, is a compound that has garnered attention for its potential biological activities. This article explores its mechanism of action, biochemical properties, pharmacokinetics, and various applications in scientific research.

Target Enzyme : The primary target of this compound is the 3CL protease , an enzyme critical for the replication of certain viruses, including coronaviruses. By inhibiting this protease, the compound effectively reduces viral replication within host cells.

Biochemical Pathways : The inhibition of 3CL protease leads to a disruption in the viral replication pathway, which is essential for the lifecycle of viruses. This mechanism suggests that the compound could be a candidate for antiviral therapies.

This compound belongs to a class of compounds known as pyrazine derivatives, which are noted for their diverse biological activities:

- Antimicrobial Activity : Preliminary studies indicate that pyrazine derivatives may exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis.

- Anticancer Potential : There is emerging evidence that these compounds may have anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Other Activities : Additional properties reported include anti-hypertensive, anti-ulcer, and herbicidal effects.

Pharmacokinetics

This compound is characterized by high water solubility, which facilitates its absorption and bioavailability in biological systems. The pharmacokinetic profile suggests that it could be effectively utilized in therapeutic settings where rapid systemic availability is crucial.

Preparation Methods

The synthesis of this compound typically involves:

- Reaction with Nicotinamide : Pyrazine-2,3-dione reacts with nicotinamide to yield an intermediate.

- Formation of the Sodium Salt : The intermediate is then treated with sodium carbonate to produce the final compound.

These methods can be scaled up for industrial production while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form various pyrazine derivatives. |

| Reduction | Reduction can yield functionalized pyrazine compounds. |

| Substitution | Sodium ion can be replaced by other cations in reactions. |

Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

The compound has potential applications across various fields:

- Chemistry : Used as an intermediate in synthesizing other organic compounds.

- Biology : Investigated for antimicrobial and anticancer properties.

- Medicine : Explored for therapeutic applications against viral infections and possibly cancer.

- Industry : Utilized in producing specialty chemicals and as a reagent in industrial processes .

Case Studies and Research Findings

Current literature includes studies highlighting the antiviral efficacy of this compound against coronaviruses:

- In vitro Studies : Demonstrated significant inhibition of viral replication at various concentrations.

- Animal Models : Preliminary results indicate potential effectiveness in reducing viral loads; however, further studies are needed to confirm these findings.

These studies underline the importance of continued research into this compound's biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.